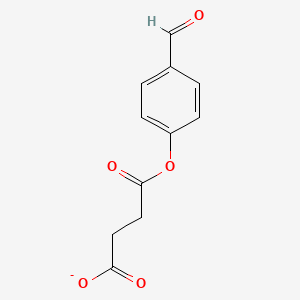
4-(4-Formylphenoxy)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Formylphenoxy)-4-oxobutanoate is an organic compound characterized by the presence of a formyl group attached to a phenoxy group, which is further connected to a butanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formylphenoxy)-4-oxobutanoate typically involves the reaction of 4-hydroxybenzaldehyde with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-hydroxybenzaldehyde and succinic anhydride.
Catalyst: A suitable acid catalyst such as p-toluenesulfonic acid.
Solvent: Anhydrous toluene or another suitable organic solvent.
Reaction Conditions: The reaction mixture is heated under reflux for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Formylphenoxy)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst, and sulfonation using concentrated sulfuric acid.
Major Products Formed
Oxidation: 4-(4-Carboxyphenoxy)-4-oxobutanoate.
Reduction: 4-(4-Hydroxyphenoxy)-4-oxobutanoate.
Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction.
Applications De Recherche Scientifique
4-(4-Formylphenoxy)-4-oxobutanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 4-(4-Formylphenoxy)-4-oxobutanoate depends on its specific application. In general, the compound can interact with various molecular targets through its formyl and phenoxy groups. These interactions may involve:
Covalent Bond Formation: The formyl group can form covalent bonds with nucleophilic sites on target molecules.
Hydrogen Bonding: The phenoxy group can participate in hydrogen bonding with other molecules, influencing the compound’s binding affinity and specificity.
Electrophilic and Nucleophilic Interactions: The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the reaction conditions and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
4-(4-Formylphenoxy)-4-oxobutanoate can be compared with other similar compounds, such as:
4-(4-Formylphenoxy)phthalonitrile: Similar in structure but contains a phthalonitrile group instead of a butanoate moiety.
4-(4-Formylphenoxy)cyclotriphosphazene: Contains a cyclotriphosphazene core, offering different chemical and physical properties.
4-(4-Formylphenoxy)benzoic acid: Contains a benzoic acid group, which may influence its reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which provides a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
492994-32-8 |
|---|---|
Formule moléculaire |
C11H9O5- |
Poids moléculaire |
221.19 g/mol |
Nom IUPAC |
4-(4-formylphenoxy)-4-oxobutanoate |
InChI |
InChI=1S/C11H10O5/c12-7-8-1-3-9(4-2-8)16-11(15)6-5-10(13)14/h1-4,7H,5-6H2,(H,13,14)/p-1 |
Clé InChI |
NTAILTVKNLPYBU-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1C=O)OC(=O)CCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















